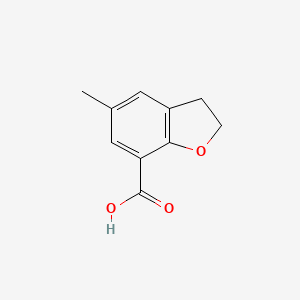

5-甲基-2,3-二氢苯并呋喃-7-羧酸

描述

The compound 5-Methyl-2,3-dihydro-benzofuran-7-carboxylic acid is a derivative of benzofuran, which is a heterocyclic compound consisting of fused benzene and furan rings. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of benzofuran derivatives can offer insights into its potential properties and applications.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. For instance, the paper titled "First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives" describes a facile and inexpensive synthesis of methylenedioxy-bearing benzofuran-quinoline derivatives using a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and substituted salicylaldehydes under ultrasound irradiation conditions . This suggests that similar synthetic strategies could potentially be applied to the synthesis of 5-Methyl-2,3-dihydro-benzofuran-7-carboxylic acid.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzene ring fused to a furan ring. In the case of the compound "Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate," the crystal structure reveals that the methylsulfinyl substituent lies on opposite sides of the plane of the benzofuran system, indicating that steric factors and substituent positioning play a significant role in the overall molecular conformation .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions depending on their substituents. The antimicrobial activity of certain methyl benzofuran-3-carboxylate derivatives was investigated, suggesting that these compounds can interact with biological targets . Additionally, the oxidation of a methylsulfanyl benzofuran derivative to a methylsulfinyl derivative was achieved using 3-chloroperoxybenzoic acid . These reactions demonstrate the chemical versatility of benzofuran derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be influenced by their molecular structure. For example, the presence of methylenedioxy groups and various substituents can affect the compound's reactivity and stability. The molecular docking studies, structural and spectroscopic properties of benzofuran-carboxylic acids derivatives were investigated using DFT calculations, revealing insights into their electronic properties, such as HOMO-LUMO gap energy and electronic transitions . These properties are crucial for understanding the reactivity and potential applications of the compounds.

科学研究应用

抗肿瘤活性

苯并呋喃化合物已显示出强大的抗肿瘤活性 . 例如,一些取代的苯并呋喃对各种类型的癌细胞表现出显著的细胞生长抑制作用 .

抗菌活性

苯并呋喃衍生物已被发现具有抗菌特性 . 这使得它们成为开发新型抗菌药物的潜在候选者。

抗氧化活性

这些化合物也被发现具有抗氧化活性 . 这意味着它们可能被用于治疗由氧化应激引起的疾病。

抗病毒活性

苯并呋喃化合物已显示出抗病毒活性 . 例如,一种新型的大环苯并呋喃化合物已被发现具有抗丙型肝炎病毒活性 .

抗癌剂

苯并呋喃衍生物已被开发并用作抗癌剂 . 例如,一系列苯并呋喃-2-基-(4,5-二氢-3,5-取代二苯基吡唑-1-基)甲酮化合物对人卵巢癌细胞系A2780表现出抗癌活性 .

复杂苯并呋喃衍生物的合成

苯并呋喃衍生物也用于合成更复杂的苯并呋喃化合物 . 这些复杂的衍生物可能在药物化学领域具有更广泛的应用。

安全和危害

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name |

5-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-6-4-7-2-3-13-9(7)8(5-6)10(11)12/h4-5H,2-3H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBLNTQBHDORPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)C(=O)O)OCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

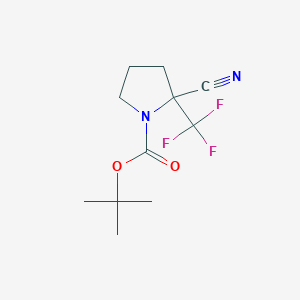

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2547978.png)

![2,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2547982.png)

![(E)-N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2547987.png)

![1-(4-(((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one](/img/structure/B2547988.png)

![2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid](/img/no-structure.png)

![N-(2-chloro-4-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2547997.png)

![5-{[(Tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B2547999.png)